![molecular formula C12H21NO4 B038935 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 124443-68-1](/img/structure/B38935.png)
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693923. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a specialty product for proteomics research applications .
Biochemical Pathways
It is known to be used in proteomics research, suggesting it may interact with proteins or enzymes in some capacity .
Result of Action
As a specialty product for proteomics research, it may have effects on protein structure or function .
Biological Activity
Overview
1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS Number: 1919888-02-0) is a chemical compound characterized by its piperidine structure with tert-butyl and methyl substituents. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The synthesis of this compound typically involves several steps, starting from appropriate piperidine derivatives and utilizing organic solvents and catalysts to facilitate the reaction. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to modified piperidine derivatives that may exhibit altered biological activities .
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, impacting various biochemical pathways. The compound's potential therapeutic effects may stem from its ability to influence these pathways.
Pharmacological Applications
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects: Preliminary studies suggest that it might modulate inflammatory responses by interacting with bradykinin receptors, which are implicated in pain and inflammation .
- Neuroprotective Properties: The compound's interactions with neuronal cells could indicate potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .
- Antimicrobial Activity: Some derivatives of similar piperidine compounds have shown antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit such activities .
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Inflammatory Response Modulation: In vitro experiments demonstrated that related compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in whole blood cultures .
- Antiviral Activity: Some studies have indicated that heterocyclic derivatives containing similar moieties exhibit antiviral activities against viruses like HSV-1 and TMV. While specific data on the activity of this compound against these viruses is limited, the structural similarities suggest potential for similar effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
- New Drug Candidates : 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate has been noted for its potential as a new drug candidate in pharmaceutical research. It is developed primarily for its bioactive properties, which are being explored in various therapeutic contexts .
2. Synthesis of Bioactive Compounds
- The compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it can be utilized in the preparation of piperidine derivatives that exhibit pharmacological activities .
Organic Synthesis Applications
1. Synthetic Intermediates
- The compound is frequently employed as a synthetic intermediate in organic chemistry. It can be transformed into various derivatives through reactions such as alkylation and acylation, making it valuable for producing complex organic molecules .
2. Reaction Conditions
- Typical reaction conditions involve the use of bases like lithium hexamethyldisilazane in solvents such as tetrahydrofuran at low temperatures (-78°C to room temperature), which facilitates the formation of desired products with high yields .
Case Study 1: Synthesis of Piperidine Derivatives
In a study focusing on the synthesis of piperidine derivatives, this compound was used as a starting material. The reaction involved:
- Reagents : Lithium hexamethyldisilazane and tetrahydrofuran.
- Conditions : Conducted at -78°C for optimal yield.
- Outcome : The study demonstrated the efficacy of this compound in synthesizing derivatives with enhanced biological activity .
Case Study 2: Development of Anticancer Agents
Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. These compounds were tested against various cancer cell lines, showcasing significant cytotoxicity and potential for further development into therapeutic agents .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNCCIULVXFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327847 | |
Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124443-68-1 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl 1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124443-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Boc-4-Piperidinecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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